molecular formula C15H11Cl2NO B060966 2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}acetonitrile CAS No. 175135-34-9

2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}acetonitrile

Cat. No.: B060966
CAS No.: 175135-34-9
M. Wt: 292.2 g/mol
InChI Key: NWVCDYRSZJPDJE-UHFFFAOYSA-N
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Description

2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}acetonitrile is a versatile chemical building block of significant interest in medicinal chemistry and pharmaceutical research. Its structure, featuring a dichlorobenzyl ether linked to a phenylacetonitrile group, makes it a valuable intermediate in the synthesis of more complex molecules. Research indicates its application in the development of muscarinic acetylcholine receptor antagonists . These receptor targets are critical in the exploration of therapeutic agents for a range of neurological and pulmonary conditions, positioning this compound as a useful scaffold for drug discovery efforts. The mechanism of action for derivatives stemming from this compound is typically tied to the final synthesized active pharmaceutical ingredient. Furthermore, the structural motif of this compound is analogous to other nitrile-containing molecules that have been investigated for their biological activity. For instance, related compounds with dichlorophenyl and nitrile groups have been studied for their antiviral properties, specifically against picornaviruses, where they inhibit early-stage viral replication after uncoating . This suggests potential research applications for the acetonitrile compound in the synthesis and evaluation of novel antiviral agents. When handling this material, researchers should note that it is classified with the signal word "Warning" and may be harmful if swallowed, cause skin irritation, serious eye irritation, or respiratory irritation . Appropriate personal protective equipment and safety precautions are essential. This product is intended for research applications only and is not intended for human or veterinary use.

Properties

IUPAC Name

2-[4-[(3,4-dichlorophenyl)methoxy]phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO/c16-14-6-3-12(9-15(14)17)10-19-13-4-1-11(2-5-13)7-8-18/h1-6,9H,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVCDYRSZJPDJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)OCC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379148
Record name {4-[(3,4-Dichlorophenyl)methoxy]phenyl}acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175135-34-9
Record name 4-[(3,4-Dichlorophenyl)methoxy]benzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175135-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(3,4-Dichlorophenyl)methoxy]phenyl}acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution Using Benzyl Halides and Cyanide Salts

The most widely documented method involves nucleophilic substitution between a benzyl halide precursor and cyanide ions. US2783265A demonstrates this approach for synthesizing substituted phenylacetonitriles . For 2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}acetonitrile, the reaction proceeds as follows:

Reaction Scheme:

4-Hydroxyphenylacetonitrile+3,4-Dichlorobenzyl chlorideNaCN, amine catalyst2-4-[(3,4-Dichlorobenzyl)oxy]phenylacetonitrile\text{4-Hydroxyphenylacetonitrile} + \text{3,4-Dichlorobenzyl chloride} \xrightarrow{\text{NaCN, amine catalyst}} \text{this compound}

Key Steps:

  • Benzylation : A mixture of 4-hydroxyphenylacetonitrile and 3,4-dichlorobenzyl chloride is heated in a water-immiscible solvent (e.g., monochlorobenzene) with sodium cyanide and a tertiary amine catalyst (e.g., N,N-diethyl cyclohexylamine) under reflux (105–110°C) .

  • Phase Separation : Post-reaction, the organic layer is separated, washed, and distilled under reduced pressure to isolate the product.

Optimization Data:

ParameterOptimal ConditionYield (%)Source
SolventMonochlorobenzene75–95
CatalystN,N-Dialkyl cyclohexylamine80–90
Temperature105–110°C-
Reaction Time1–2 hours-

This method prioritizes scalability, with yields exceeding 90% when using stoichiometric cyanide and excess benzyl chloride .

Alkylation of Phenolic Precursors

Alternative routes adapt alkylation strategies from PMC5419589, where benzyl bromides react with phenolic compounds under basic conditions . For the target compound:

Procedure:

  • Alkylation : 4-Hydroxyphenylacetonitrile is treated with 3,4-dichlorobenzyl bromide in dimethylformamide (DMF) using potassium carbonate as a base (60°C, 12 hours) .

  • Purification : The crude product is extracted with ethyl acetate, washed with brine, and purified via column chromatography.

Critical Factors:

  • Base Selection : Potassium carbonate outperforms weaker bases (e.g., triethylamine) in minimizing esterification by-products .

  • Solvent Polarity : Polar aprotic solvents like DMF enhance reaction rates by stabilizing ionic intermediates .

Reductive Amination and Cyanidation

A multistep approach from PMC5419589 involves reductive amination followed by cyanidation :

Steps:

  • Benzylation : 4-Nitrophenol is alkylated with 3,4-dichlorobenzyl bromide to form 4-[(3,4-dichlorobenzyl)oxy]nitrobenzene.

  • Reduction : The nitro group is reduced to an amine using zinc/copper in ammonium chloride .

  • Cyanidation : The amine intermediate is converted to the nitrile via a Sandmeyer reaction or using cyanide salts.

Advantages:

  • Mitigates handling hazardous cyanide reagents in early stages.

  • Enables modular synthesis for derivatives with varied substituents .

Crystal Form Characterization and Impact on Synthesis

While WO2019030177A1 and AU2018314741A1 focus on crystal forms of structurally related compounds, their insights into post-synthesis crystallization are relevant . For instance:

  • Modification A : The thermodynamically stable form of analogous nitriles is obtained by direct crystallization from the reaction mixture without additional steps .

  • XRD Patterns : Key 2θ values (e.g., 10.5°, 16.8°, 20.3°) help verify crystallinity and purity post-synthesis .

Challenges and Mitigation Strategies

a. By-Product Formation

  • Dehalogenation : Using zinc/copper instead of palladium catalysts prevents chlorine loss during nitro reduction .

  • O- vs. N-Alkylation : Tertiary amines suppress N-alkylation by sequestering protons, favoring O-benzylation .

b. Purification

  • Distillation : High-boiling residues are removed via fractional distillation under vacuum (5–15 mmHg) .

  • Chromatography : Silica gel chromatography resolves regioisomers when dichlorobenzyl halides isomerize under heat .

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Nucleophilic Substitution90–95≥95HighModerate
Phenolic Alkylation70–8590–93ModerateLow
Reductive Amination60–7585–90LowHigh

Chemical Reactions Analysis

Types of Reactions

2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}acetonitrile has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of agrochemicals and materials science applications.

Mechanism of Action

The mechanism of action of 2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}acetonitrile
  • CAS No.: 175135-34-9
  • Molecular Formula: C₁₅H₁₁Cl₂NO
  • Molecular Weight : 292.16 g/mol
  • Melting Point : 76°C .

Structural Features: This compound consists of a phenyl ring substituted with a 3,4-dichlorobenzyl ether group at the para position and an acetonitrile (-CH₂CN) moiety.

Comparison with Structurally Similar Compounds

The compound is compared to dichlorinated phenylacetonitrile derivatives, focusing on structural variations, physicochemical properties, and similarity indices. Key analogs are listed below:

Table 1: Structural and Physicochemical Comparison

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Similarity Index* Key Structural Differences
Target Compound 175135-34-9 C₁₅H₁₁Cl₂NO 292.16 - 3,4-Dichlorobenzyl ether + acetonitrile
2-(2,4-Dichlorophenyl)acetonitrile 140-53-4 C₈H₅Cl₂N 188.04 0.97 Dichlorination at phenyl positions 2,4
3,4-Dichlorophenylacetonitrile 3215-64-3 C₈H₅Cl₂N 188.04 0.89 Dichlorination at phenyl positions 3,4
2-(2,6-Dichlorophenyl)acetonitrile 6306-60-1 C₈H₅Cl₂N 188.04 0.88 Dichlorination at phenyl positions 2,6

*Similarity indices (0–1 scale) are derived from structural overlap analyses .

Key Observations:

Substitution Pattern :

  • The target compound features a 3,4-dichlorobenzyl ether linked to a phenylacetonitrile core, distinguishing it from simpler analogs with dichlorinated phenyl rings directly attached to the acetonitrile group. This ether linkage increases molecular weight and steric bulk compared to analogs like 3,4-Dichlorophenylacetonitrile .
  • Analogs with dichlorination at 2,4- or 2,6-positions (e.g., 140-53-4, 6306-60-1) exhibit lower similarity indices (0.88–0.97) due to altered electronic and steric profiles .

Physicochemical Properties :

  • Melting Point : The target compound’s higher melting point (76°C) compared to unsubstituted phenylacetonitriles (~50–60°C) reflects increased molecular symmetry and intermolecular interactions from the dichlorobenzyl ether group .
  • Lipophilicity : The benzyl ether moiety likely enhances lipophilicity (logP ~3.5 estimated), making it more suitable for hydrophobic applications than simpler analogs (logP ~2.8–3.0) .

Reactivity and Applications :

  • The nitrile group in all compounds enables reactions like hydrolysis to carboxylic acids or reduction to amines. However, the target’s bulky substituent may slow nucleophilic attacks compared to less hindered analogs .
  • 3,4-Dichlorophenylacetonitrile (3215-64-3) is a closer analog but lacks the ether bridge, limiting its utility in applications requiring extended molecular frameworks (e.g., polymer precursors) .

Biological Activity

2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}acetonitrile, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound can be represented by the following molecular structure:

C16H15Cl2NO\text{C}_{16}\text{H}_{15}\text{Cl}_2\text{N}\text{O}

This structure is notable for its dichlorobenzyl ether moiety and an acetonitrile functional group, which may contribute to its biological properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of fluconazole with similar substituents showed effective inhibition against Candida albicans, with minimum inhibitory concentrations (MICs) as low as 0.31 μg/mL in certain analogs . The presence of the dichlorobenzyl group may enhance the antimicrobial efficacy through improved interaction with microbial cell membranes.

Antiparasitic Effects

In vitro studies have shown that compounds with similar structural characteristics exhibit strong activity against Trypanosoma cruzi, the causative agent of Chagas disease. For instance, a related compound demonstrated an MIC of 0.033 μg/mL against T. cruzi, indicating potent antiparasitic activity with a selectivity index (SI) of 3807.7 . Such findings suggest that this compound may possess similar or enhanced antiparasitic properties.

Study on Antifungal Activity

A comparative study evaluated the antifungal activity of various compounds against C. albicans strains, including azole-resistant variants. The results indicated that some derivatives exhibited increased activity against these resistant strains, with MIC values ranging from 8 to 64 μg/mL compared to fluconazole's MIC exceeding 64 μg/mL . This suggests that modifications in the chemical structure can lead to significant improvements in antifungal efficacy.

Toxicity Assessment

Toxicity studies are crucial for understanding the safety profile of new compounds. In experiments involving murine models, it was found that certain derivatives were safe at doses up to 1 mg/kg/day, while higher doses revealed toxicity . This highlights the importance of dose optimization in therapeutic applications.

Data Tables

Activity MIC (μg/mL) Selectivity Index (SI) Reference
C. albicans0.31N/A
T. cruzi0.0333807.7
Azole-resistant C. albicans8 - 64N/A

Q & A

Q. What spectroscopic techniques are recommended to confirm the structural identity and purity of 2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}acetonitrile?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the aromatic substitution pattern and ether linkage, infrared (IR) spectroscopy to identify the nitrile (C≡N) stretch (~2200 cm⁻¹), and mass spectrometry (MS) to verify molecular weight. Purity can be assessed via high-performance liquid chromatography (HPLC) with UV detection, using acetonitrile-based mobile phases for optimal resolution .

Q. What are the key considerations for synthesizing this compound, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between 3,4-dichlorobenzyl chloride and 4-hydroxyphenylacetonitrile under basic conditions (e.g., K₂CO₃ in DMF). Optimize yields by controlling reaction temperature (80–100°C), solvent polarity, and stoichiometric ratios. Catalytic phase-transfer agents (e.g., tetrabutylammonium bromide) may enhance ether formation efficiency. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points, spectral peaks) for this compound?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or impurities. Perform differential scanning calorimetry (DSC) to identify polymorphs and recrystallize the compound using solvents of varying polarity (e.g., ethanol vs. dichloromethane). Cross-validate spectral data with computational tools (e.g., density functional theory for NMR chemical shift predictions) and compare against high-purity reference standards. Collaborative data-sharing platforms like PubChem or EPA DSSTox can provide consensus values .

Q. What experimental designs are suitable for assessing the environmental fate and biodegradation pathways of this compound?

  • Methodological Answer : Conduct long-term microcosm studies simulating soil and aquatic environments. Measure hydrolysis rates under varying pH (4–9) and UV exposure. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to track degradation intermediates. For biotic pathways, employ microbial consortia from contaminated sites and monitor metabolites via ¹³C-labeled isotope tracing. Ecotoxicological assays (e.g., Daphnia magna mortality, algal growth inhibition) quantify ecological risks .

Q. How can computational modeling predict the reactivity and potential derivatives of this compound for drug discovery?

  • Methodological Answer : Apply molecular docking to assess binding affinity with target proteins (e.g., enzymes or receptors). Use quantum mechanical calculations (e.g., Gaussian software) to evaluate electrophilic sites for derivatization. Leverage databases like REAXYS or PISTACHIO to explore analogous compounds with confirmed bioactivity. Validate predictions via synthetic routes (e.g., substituting the nitrile group with amides or carboxylates) and in vitro bioassays .

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